molecular formula C11H10N4S2 B5485610 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine

Cat. No.: B5485610
M. Wt: 262.4 g/mol
InChI Key: BTTCUHNJOZOKEO-UHFFFAOYSA-N
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Description

The compound “2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine” is a unique chemical with a complex structure. It contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom . The 5-methyl-1,3,4-thiadiazol-2-yl group is attached to an imidazo[1,2-a]pyridine ring via a thiomethyl bridge .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a 1,3,4-thiadiazole ring connected to an imidazo[1,2-a]pyridine ring via a thiomethyl bridge . The 5-methyl-1,3,4-thiadiazol-2-yl group is attached to the imidazo[1,2-a]pyridine ring .

Future Directions

Future research could focus on the synthesis, characterization, and biological evaluation of this compound and its derivatives. Given the cytotoxic activity of similar 1,3,4-thiadiazole derivatives , this compound could potentially have applications in medicinal chemistry.

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S2/c1-8-13-14-11(17-8)16-7-9-6-15-5-3-2-4-10(15)12-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTCUHNJOZOKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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